Julichrome Q3.5
Description
Structure
3D Structure
Properties
Molecular Formula |
C36H30O13 |
|---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
[(1R)-1-[(1R,2S,5E,10S,11S,12S)-2,4,9,12-tetrahydroxy-5-[(5Z)-5-(1-hydroxyethylidene)-6-methyl-1,8,9,10-tetraoxoanthracen-2-ylidene]-12-methyl-14-oxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3,6,8-trien-11-yl]ethyl] acetate |
InChI |
InChI=1S/C36H30O13/c1-12-10-20(39)25-26(22(12)13(2)37)29(43)18-8-6-16(27(41)23(18)30(25)44)17-7-9-19-24(28(17)42)33(46)35-21(40)11-34(5,47)31(14(3)48-15(4)38)36(35,49-35)32(19)45/h6-10,14,31,33,37,42,45-47H,11H2,1-5H3/b17-16+,22-13-/t14-,31+,33+,34+,35-,36+/m1/s1 |
InChI Key |
POIFLRGEAFVQDF-KQYIFCGXSA-N |
Isomeric SMILES |
CC\1=CC(=O)C2=C(/C1=C(/C)\O)C(=O)C3=C(C2=O)C(=O)/C(=C/4\C=CC5=C([C@@]67[C@H]([C@@](CC(=O)[C@@]6(O7)[C@H](C5=C4O)O)(C)O)[C@@H](C)OC(=O)C)O)/C=C3 |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=C(C)O)C(=O)C3=C(C2=O)C(=O)C(=C4C=CC5=C(C67C(C(CC(=O)C6(O7)C(C5=C4O)O)(C)O)C(C)OC(=O)C)O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Natural Extraction and Fermentation from Marine Streptomyces
Julichrome Q3.5 was first isolated from marine gastropod mollusk-associated Streptomyces strains, marking the first identification of julichromes from a marine source. The natural extraction process involves the following stages:
Strain Cultivation and Fermentation
Marine-derived Streptomyces strains are cultured in nutrient-rich media under controlled aerobic conditions. Optimal fermentation parameters include:
Secondary metabolite production is monitored via high-performance liquid chromatography (HPLC), with this compound typically detected after day 10.
Extraction and Purification
Post-fermentation, the broth is centrifuged to separate biomass. The supernatant undergoes solvent extraction using ethyl acetate or methanol, followed by chromatographic purification:
The yield of this compound through natural extraction is modest, averaging 2–5 mg per liter of culture broth. Challenges include low titers and co-elution with structurally similar analogs, necessitating advanced spectroscopic validation.
Chemical Synthesis and Structural Elucidation
Chemical synthesis of this compound remains challenging due to its intricate polyphenolic framework and stereochemical complexity. Key breakthroughs include the stereochemical revision of its core structure via X-ray crystallography.
Core Structure Assembly
The synthesis begins with the formation of the tetracyclic core via oxidative coupling of phenolic precursors. Critical reactions include:
Functionalization and Stereochemical Control
Subsequent steps introduce hydroxyl and methyl groups while addressing atropisomerism. Notable strategies:
- Stereoselective hydroxylation : Using Sharpless asymmetric dihydroxylation (AD-mix-β).
- Methylation : Dimethyl sulfate (DMS) in the presence of potassium carbonate.
Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield |
|---|---|---|
| Tetracyclic core | KMnO₄, H₂SO₄, 0°C, 12 h | 32% |
| Dihydroxylated derivative | AD-mix-β, t-BuOH/H₂O, 0°C | 45% |
| Methylated product | DMS, K₂CO₃, acetone, reflux | 68% |
The total synthesis achieves a final yield of 8–12%, limited by stereochemical impurities and side reactions during oxidative steps.
Biosynthetic Engineering and Pathway Optimization
Recent advances in genomics and metabolic engineering have enabled heterologous production of this compound. The biosynthetic gene cluster (BGC) responsible for its synthesis was identified in Streptomyces albidoflavus Q.
BGC Characterization and Manipulation
The this compound BGC spans 25 kb and encodes polyketide synthases (PKS), oxidoreductases, and regulatory proteins. Key modifications include:
- CRISPR/Cas9-mediated gene knockout : Disruption of competing pathways (e.g., hopene biosynthesis).
- Promoter engineering : Replacement of native promoters with strong, constitutive variants (e.g., ermEp).
Table 2: Engineered Strains and this compound Titers
| Strain | Modification | Titer (mg/L) |
|---|---|---|
| Wild-type S. albidoflavus Q | None | 2.1 |
| ΔhopE mutant | Deletion of hopene synthase gene | 5.8 |
| PKS-overexpression strain | ermEp-driven PKS expression | 9.4 |
Analytical and Spectroscopic Characterization
Accurate structural validation is critical across all preparation methods. This compound’s characterization relies on:
Chemical Reactions Analysis
Julichrome Q3.5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone forms.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Antibacterial Properties
Julichrome Q3.5 has been shown to exhibit notable antibacterial activity against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Minimum Inhibitory Concentrations (MICs) :
This antibacterial profile positions this compound as a potential therapeutic agent in combating resistant bacterial infections.
Antioxidant Activity
This compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound scavenges free radicals, thus preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders .
Chemistry and Biosynthesis Studies
This compound serves as a model compound in studies investigating polyketide biosynthesis and enzyme mechanisms involved in its production. Researchers utilize it to explore the biosynthetic pathways and the genetic regulation of polyketide synthesis in Streptomyces species .
Pharmaceutical Development
Given its antibacterial and antioxidant properties, this compound is under investigation for potential applications in drug development:
- Antibiotic Development : The compound's efficacy against resistant strains makes it a candidate for new antibiotic formulations.
- Therapeutic Applications : Its antioxidant properties suggest potential use in therapies aimed at oxidative stress-related conditions .
Case Study 1: Antibacterial Efficacy
A study isolated this compound from marine-derived Streptomyces species and evaluated its antibacterial activity against clinical isolates of resistant bacteria. The findings indicated that this compound could inhibit growth at low concentrations, supporting its potential as a lead compound for antibiotic development .
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant capacity of this compound involved assays measuring its ability to scavenge free radicals in vitro. The results demonstrated significant antioxidant activity comparable to established antioxidants, indicating its potential use in nutraceutical applications .
Comparative Analysis with Related Compounds
| Compound | Antibacterial Activity (MIC) | Antioxidant Activity | Notes |
|---|---|---|---|
| This compound | 2-64 μg/mL | High | Effective against resistant strains |
| Julichrome Q6,6 | Not specified | Moderate | Known for unique biaryl structure |
| Julichrome Q3,3 | Not specified | High | Similar biosynthetic pathway |
Mechanism of Action
The mechanism of action of Julichrome Q3.5 involves its interaction with cellular targets, leading to the inhibition of essential biological processes. As a bioherbicide, it inhibits the growth of plants by interfering with cellular respiration and photosynthesis . In bacteria, it disrupts cell wall synthesis and protein function, leading to cell death .
Comparison with Similar Compounds
Structural Features
Julichrome Q3.5 shares a core aromatic framework with other julichromes, but differs in substituents and stereochemistry:
The stereochemical revision of this compound by Dong et al. (2020) highlights its differentiation from Julichrome Q3.3, which shares a similar backbone but differs in spatial arrangement .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Julichrome Q3.5, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation and cyclization, under inert conditions. Purity validation requires a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using a C18 column with UV detection (λ = 254 nm) .
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via characteristic proton shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 485.2) .
- Data Table :
| Technique | Detection Limit | Sample Prep Time | Key Metrics |
|---|---|---|---|
| HPLC | 0.1% impurities | 2–3 hours | Retention time, peak area |
| NMR | 95% purity | 4–6 hours | Chemical shift integration |
Q. What are the primary biological activities of this compound reported in foundational studies?
- Methodological Answer : Early studies focus on its role as a siderophore, with iron-chelating properties assessed via UV-Vis spectroscopy (absorbance at 450 nm) and microbial growth assays under iron-limited conditions . Confounding factors include:
- pH dependency : Activity diminishes below pH 5 due to protonation of hydroxyl groups.
- Metal specificity : Higher affinity for Fe³⁺ over Al³⁺ or Cu²⁺, validated via competitive binding assays .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?
- Methodological Answer : Contradictions often arise from variability in experimental design. Researchers should:
- Audit assay conditions : Compare cell lines (e.g., E. coli vs. Pseudomonas), iron concentrations, and incubation times .
- Apply statistical reconciliation : Use multivariate regression to isolate variables (e.g., pH, temperature) impacting bioactivity .
- Example Data Conflict :
| Study | Reported IC₅₀ (μM) | Cell Line | Iron Availability |
|---|---|---|---|
| A | 12.3 ± 1.5 | HeLa | Low (5 μM) |
| B | 45.6 ± 3.2 | HEK293 | High (50 μM) |
Q. What factorial design approaches optimize this compound’s stability in varying environmental conditions?
- Methodological Answer : A 2³ factorial design evaluates temperature (4°C vs. 25°C), pH (5 vs. 7), and light exposure (dark vs. UV). Stability is quantified via:
- Degradation kinetics : HPLC monitoring over 72 hours .
- Chelation capacity : Ferrozine assay post-storage .
- Key Findings :
| Factor | Effect on Stability (p-value) | Optimal Condition |
|---|---|---|
| pH | < 0.001 | Neutral (pH 7) |
| Light | 0.023 | Dark storage |
Q. How can mechanistic studies differentiate this compound’s iron transport vs. redox-cycling roles?
- Methodological Answer :
- Knockout models : Compare wild-type vs. tonB-deficient bacterial strains to isolate transport mechanisms .
- Electrochemical assays : Cyclic voltammetry quantifies redox potential shifts in Fe³⁺-bound vs. free states .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
